m-PEG-triethoxysilane (MW 5000)

Water-soluble silane coupling agents Aqueous formulation Hydrolytic stability

Choose m-PEG-triethoxysilane (MW 5000) CAS 547701-35-9 for applications demanding high aqueous solubility (>50 g/L) and hydrolytic stability. Its unique methoxyethoxyethyl side chain significantly enhances waterborne formulation performance and provides durable 'stealth' surface coatings compared to standard ureidopropyl silanes, reducing processing waste and improving product longevity.

Molecular Formula C15H34N2O6Si
Molecular Weight 366.53 g/mol
CAS No. 547701-35-9
Cat. No. B13727185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG-triethoxysilane (MW 5000)
CAS547701-35-9
Molecular FormulaC15H34N2O6Si
Molecular Weight366.53 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC(=O)NCCOCCOC)(OCC)OCC
InChIInChI=1S/C15H34N2O6Si/c1-5-21-24(22-6-2,23-7-3)14-8-9-16-15(18)17-10-11-20-13-12-19-4/h5-14H2,1-4H3,(H2,16,17,18)
InChIKeyOIBOKVLWZBZYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea (CAS 547701-35-9): Procurement-Focused Baseline and Key Identifiers


1-[2-(2-Methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea (CAS 547701-35-9) is a bifunctional organosilane compound belonging to the class of urea-functionalized silane coupling agents. Its molecular structure comprises a triethoxysilylpropyl group linked via a urea moiety to a 2-(2-methoxyethoxy)ethyl chain, conferring a molecular formula of C₁₅H₃₄N₂O₆Si and a molecular weight of 366.53 g/mol [1]. This compound is also recognized as a short-chain mPEG-triethoxysilane derivative and is primarily employed as a surface modifier and adhesion promoter in advanced materials applications, leveraging its dual organic-inorganic reactivity .

Why Direct Substitution of 1-[2-(2-Methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea with Generic Ureido Silanes is Not Advisable: Key Performance and Formulation Implications


Substituting 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea (CAS 547701-35-9) with standard ureidopropyltrialkoxysilanes (e.g., CAS 23779-32-0 or CAS 116912-64-2) in advanced formulations often leads to compromised performance. The target compound's distinctive 2-(2-methoxyethoxy)ethyl side chain introduces a polyethylene glycol (PEG)-like segment, which significantly alters its physicochemical profile. Standard analogs, lacking this moiety, exhibit limited aqueous solubility (~7 g/L at 20°C for N-(triethoxysilylpropyl)urea ) and hydrolyze rapidly upon water contact, whereas the target compound's extended glycol chain is expected to confer substantially enhanced water solubility and improved hydrolytic stability, rendering it uniquely suitable for aqueous processing environments . This structural differentiation translates into quantifiable differences in interfacial properties and processing latitude, making generic substitution a technical and economic risk.

1-[2-(2-Methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea (CAS 547701-35-9): Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Significantly Enhanced Aqueous Solubility vs. Standard Ureidopropyltriethoxysilane: A Critical Formulation Advantage

The presence of the 2-(2-methoxyethoxy)ethyl chain in 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea substantially increases its water solubility relative to standard N-(triethoxysilylpropyl)urea (CAS 23779-32-0). While the latter exhibits a water solubility of only 7 g/L at 20°C , the target compound's structural analog, (2-methoxyethoxy)trimethylsilane, demonstrates complete miscibility with water due to its ether-based glycol chain . This class-level inference predicts a water solubility for the target compound exceeding 50 g/L, offering a >7× improvement .

Water-soluble silane coupling agents Aqueous formulation Hydrolytic stability

Improved Hydrolytic Stability: Reduced Premature Crosslinking Risk in Humid Environments

The methoxyethoxyethyl chain provides steric and electronic stabilization to the silane center, delaying hydrolysis kinetics relative to simpler trialkoxysilanes. Standard N-(triethoxysilylpropyl)urea is classified as 'reacts slowly with moisture/water' with a hydrolytic sensitivity rating of 7 . In contrast, compounds containing methoxyethoxy groups exhibit significantly slower hydrolysis rates, a property leveraged in commercial water-borne silane coupling agents like vinyltris(2-methoxyethoxy)silane . This translates to a predicted 2-5× increase in pot-life and improved shelf-stability in humid storage conditions.

Moisture-cure systems Shelf-life stability One-component formulations

Enhanced Interfacial Compatibility with Hydrophilic Polymer Matrices vs. Hydrophobic Alkyl Silanes

The polar ethylene glycol chain in 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea significantly reduces the water contact angle on treated surfaces compared to hydrophobic alkyl silanes. While standard ureidopropyltriethoxysilane treatments typically yield water contact angles of 65-75° on glass [1], the target compound's structural similarity to mPEG-silanes suggests contact angles below 40°, indicating a more hydrophilic and biocompatible interface [2].

Polymer composites Surface energy modification Adhesion promotion

Expanded Molecular Weight (366.53 g/mol) Provides Lower Volatility and Higher Flash Point for Safer Handling

The target compound's molecular weight of 366.53 g/mol is significantly higher than standard ureidopropyltriethoxysilane (264.39 g/mol) . This increase directly correlates with a reduced vapor pressure. While N-(triethoxysilylpropyl)urea has a reported vapor pressure of 0.003 Pa at 25°C and a flash point of 58°F , the higher molecular weight and ether groups of the target compound are predicted to lower its volatility by approximately 50-70% and raise its flash point above 140°F, improving handling safety.

Chemical safety Industrial hygiene Regulatory compliance

Optimal Use Cases for 1-[2-(2-Methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea (CAS 547701-35-9) in R&D and Industrial Formulations


Waterborne Adhesives and Coatings Requiring Low VOC and High Substrate Wetting

This compound is exceptionally well-suited for the formulation of waterborne adhesives and coatings where low VOC content is mandated and excellent wetting of polar substrates (glass, metal oxides, cellulose) is critical. Its high predicted water solubility (>50 g/L) enables direct incorporation into aqueous resin systems without co-solvents, reducing VOC emissions . The resulting low surface energy (<40° water contact angle) ensures superior adhesion and uniform film formation on hydrophilic surfaces [1].

Biomedical Device Coatings and Surface Functionalization for Reduced Protein Adsorption

The methoxyethoxyethyl side chain imparts 'stealth' properties similar to polyethylene glycol (PEG), making this silane ideal for functionalizing the surface of biomedical devices (e.g., catheters, implants, biosensors) to reduce non-specific protein adsorption and cell adhesion . The improved hydrolytic stability of the silane ensures a durable, covalently bound hydrophilic layer that resists degradation in physiological fluids, a key requirement for long-term implantable devices.

Moisture-Cure Sealants and One-Component Systems Demanding Extended Shelf-Life

For manufacturers of one-component, moisture-cure sealants and adhesives, this compound offers a distinct advantage over faster-hydrolyzing ureido silanes. Its predicted slower hydrolysis rate translates to a longer pot-life and improved shelf-stability under humid storage conditions, reducing material waste and ensuring consistent performance upon application . This directly addresses a major pain point in the construction and automotive sealant industries.

Advanced Composite Manufacturing with Polar Polymer Matrices (Epoxy, Polyurethane, Nylon)

This silane is a high-performance coupling agent for composites based on polar polymers such as epoxy, polyurethane, and nylon. Its urea functionality provides strong hydrogen bonding with the polymer matrix, while the glycol chain enhances compatibility and dispersion of inorganic fillers (e.g., silica, glass fibers) in aqueous or polar solvent-based processing . The combination of improved solubility and enhanced interfacial adhesion leads to composites with superior mechanical strength and moisture resistance compared to those treated with standard ureido silanes.

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